molecular formula C32H28N4O3 B3264073 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 384352-10-7

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No. B3264073
CAS RN: 384352-10-7
M. Wt: 516.6 g/mol
InChI Key: CTDYFVLXBZHYTN-UHFFFAOYSA-N
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Description

The compound “4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone group, a nitro group, a phenyl group, and a benzhydrylpiperazine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, and the quinolinone could undergo various reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Antiallergic Activity

The compound has been investigated for its potential antiallergic effects. Researchers have explored its ability to modulate immune responses and inhibit allergic reactions. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic use .

Anticancer Properties

Preclinical studies suggest that this compound may exhibit anticancer activity. Its unique chemical structure could interfere with cancer cell growth, making it a candidate for further evaluation in cancer research .

Corrosion Inhibition

Interestingly, this compound has been studied for its ability to inhibit corrosion. Specifically, it has been tested as a corrosion inhibitor for brass in hydrochloric acid environments. Researchers aim to understand its protective mechanisms and practical applications in materials science .

Neuropharmacology

Given its piperazine moiety, this compound might interact with neurotransmitter receptors. Researchers have explored its potential as a neuropharmacological agent, including its effects on serotonin and dopamine receptors. Investigating its impact on neurological disorders could yield valuable insights .

Organic Synthesis

The compound’s synthetic pathways and derivatives have been investigated. Researchers have explored its reactivity in organic reactions, aiming to develop efficient synthetic routes for its production. These efforts contribute to the broader field of organic chemistry .

Drug Design and Optimization

Due to its diverse pharmacophoric features, this compound serves as a scaffold for drug design. Medicinal chemists explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties. Potential applications include designing novel drugs for various therapeutic targets .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its specific physical and chemical properties, its reactivity, and its potential biological effects .

Future Directions

Future research on this compound could involve further elucidation of its physical and chemical properties, synthesis and characterization of related compounds, and investigation of its potential biological activities .

properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c37-32-31(36(38)39)30(27-18-10-11-19-28(27)35(32)26-16-8-3-9-17-26)34-22-20-33(21-23-34)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDYFVLXBZHYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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